molecular formula C23H27NO5S B586980 Thiorphan Methoxyacetophenone Derivative Ethyl Ester CAS No. 1391051-85-6

Thiorphan Methoxyacetophenone Derivative Ethyl Ester

Cat. No.: B586980
CAS No.: 1391051-85-6
M. Wt: 429.531
InChI Key: SPYGHOBHISVFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiorphan Methoxyacetophenone Derivative Ethyl Ester involves multiple steps, including the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl ester of glycine in the presence of a base to yield the final product . The reaction conditions typically involve maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiorphan Methoxyacetophenone Derivative Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and its applications in various research fields make it a valuable compound for scientific studies .

Properties

CAS No.

1391051-85-6

Molecular Formula

C23H27NO5S

Molecular Weight

429.531

IUPAC Name

ethyl 2-[[2-benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetate

InChI

InChI=1S/C23H27NO5S/c1-3-29-22(26)14-24-23(27)19(12-17-8-5-4-6-9-17)15-30-16-21(25)18-10-7-11-20(13-18)28-2/h4-11,13,19H,3,12,14-16H2,1-2H3,(H,24,27)

InChI Key

SPYGHOBHISVFFR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CSCC(=O)C2=CC(=CC=C2)OC

Synonyms

N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenylpropyl]glycine Dicyclohexylamine Ethyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.